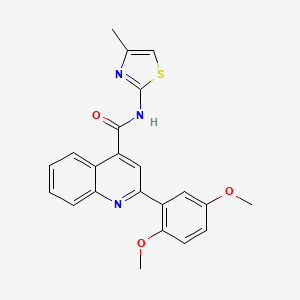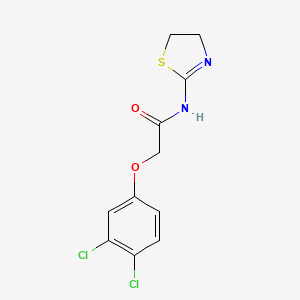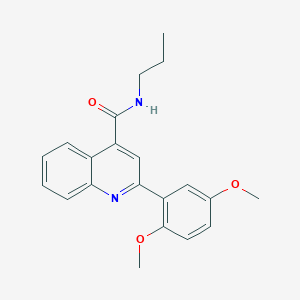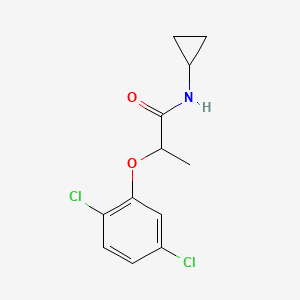![molecular formula C15H12FN5O B4277847 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4277847.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide
Vue d'ensemble
Description
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied in the field of pharmaceutical research. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an enzyme that plays a key role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in the pathogenesis of several diseases, including asthma, arthritis, and inflammatory bowel disease.
Mécanisme D'action
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor works by inhibiting the activity of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide, which is an enzyme that is involved in the biosynthesis of leukotrienes. By inhibiting the activity of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor prevents the formation of leukotrienes, which are inflammatory mediators that play a key role in the pathogenesis of several diseases. This mechanism of action makes N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor a potent anti-inflammatory agent.
Biochemical and Physiological Effects
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor has several biochemical and physiological effects. It has been shown to reduce the production of leukotrienes, which are inflammatory mediators that are involved in the pathogenesis of several diseases. In addition, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor is that it is a potent inhibitor of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide, which makes it a promising candidate for the development of new drugs. In addition, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of several diseases.
One of the limitations of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor is that it is a relatively new compound, and its long-term effects on human health are not yet known. In addition, the synthesis of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor is a complex process, which makes it difficult to produce large quantities of this compound for use in clinical trials.
Orientations Futures
There are several future directions for the research on N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor. One of the future directions is to investigate the potential therapeutic applications of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor in the treatment of other diseases, such as cancer and Alzheimer's disease. Another future direction is to develop new drugs that are based on the structure of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor, which may have improved pharmacological properties. Finally, future research should focus on the long-term effects of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor on human health, in order to determine its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor is a promising compound that has been extensively studied in the field of pharmaceutical research. It is a potent inhibitor of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide, which makes it a promising candidate for the development of new drugs. N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor has several biochemical and physiological effects, including anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of several diseases. However, the long-term effects of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor on human health are not yet known, and further research is needed to determine its safety and efficacy as a therapeutic agent.
Applications De Recherche Scientifique
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor has been extensively studied in the field of pharmaceutical research due to its potential therapeutic applications. It has been shown to be effective in the treatment of several diseases, including asthma, arthritis, and inflammatory bowel disease. In addition, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide inhibitor has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-3-1-11(2-4-12)9-21-10-13(7-19-21)20-15(22)14-8-17-5-6-18-14/h1-8,10H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBJICMNIDMFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=NC=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(2,3-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B4277768.png)


![2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B4277793.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,6-difluorobenzamide](/img/structure/B4277809.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B4277819.png)
![2-fluoro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B4277824.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B4277836.png)


![4-({[2-(4-chloro-3-methylphenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4277859.png)


![2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]nicotinamide](/img/structure/B4277870.png)